molecular formula C11H9ClN2 B8649607 4-Chloro-5-methyl-6-phenylpyrimidine

4-Chloro-5-methyl-6-phenylpyrimidine

Cat. No.: B8649607
M. Wt: 204.65 g/mol
InChI Key: JXXFPVBMCMWXBN-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-6-phenylpyrimidine (CAS 23956-69-6) is a chemical compound with the molecular formula C11H8Cl2N2 and a molecular weight of 239.10 g/mol . This pyrimidine derivative is provided as a high-purity material for research and development purposes. Pyrimidines are a prominent class of heterocyclic compounds known for their wide range of biological activities and are significant in medicinal chemistry . They are found in nature as components of nucleic acids and are key structural motifs in various pharmaceuticals, including antitumor agents, antivirals, and antibiotics . The specific chlorination and methylation pattern on the pyrimidine ring, along with the phenyl substituent, makes this compound a valuable synthetic intermediate or building block for further chemical transformations. Researchers can utilize this scaffold in various applications, such as the synthesis of more complex molecules via cross-coupling reactions (e.g., Suzuki reactions) or nucleophilic substitutions to create novel compounds for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Identifiers and Properties • CAS Number : 23956-69-6 • Molecular Formula : C11H8Cl2N2 • Molecular Weight : 239.10 g/mol • SMILES : CC1=C(C2=CC=CC=C2)N=C(Cl)N=C1Cl

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-chloro-5-methyl-6-phenylpyrimidine

InChI

InChI=1S/C11H9ClN2/c1-8-10(13-7-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

JXXFPVBMCMWXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

4-Hydroxy-5-methyl-6-phenylpyrimidine undergoes chlorination using POCl₃ or PCl₃. The reaction mechanism involves the generation of a chlorophosphate intermediate, which facilitates the displacement of the hydroxyl group by chloride. Optimal yields (75–85%) are achieved with excess POCl₃ and catalytic dimethylformamide (DMF).

Metallation and Quenching

Lithiation at position 4 of 5-methyl-6-phenylpyrimidine, followed by quenching with a chlorine source (e.g., Cl₂ or N-chlorosuccinimide), represents a less explored but feasible route. This method requires stringent anhydrous conditions and low temperatures (−78°C) to prevent ring-opening side reactions.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Limitations
Multi-Step Synthesis60–70%High purity, scalableLengthy procedure, toxic reagents (POCl₃)
Coupling Reaction50–65%Modular, avoids POCl₃Requires specialized catalysts
Substitution55–75%Rapid, single-stepLimited substrate availability

The multi-step synthesis remains the most reliable for industrial-scale production, despite its reliance on hazardous reagents. Coupling reactions offer flexibility but necessitate costly palladium catalysts. Substitution methods, while efficient, are constrained by the availability of pre-functionalized starting materials.

Reaction Optimization and Catalytic Considerations

Catalyst Design for Coupling Reactions

Recent advances in palladium catalysis, such as the use of Buchwald-Hartwig ligands, could enhance the efficiency of Suzuki-Miyaura couplings for pyrimidine derivatives. For example, XPhos-ligated palladium complexes improve reactivity with electron-deficient aryl boronic acids.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in substitution reactions, whereas non-polar solvents (toluene, dichloromethane) favor crystalline product formation. Mixed solvent systems, such as DCM/petroleum ether, are critical for recrystallization.

Temperature and Time Optimization

Elevated temperatures (100–120°C) accelerate chlorination but risk decomposition. Time-course studies indicate that 45–60 minutes of reflux with POCl₃ maximizes conversion while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Substituent positions and functional groups critically influence pyrimidine reactivity, solubility, and biological activity. Below is a comparative analysis of 4-Chloro-5-methyl-6-phenylpyrimidine with structurally related compounds:

Compound Name Substituents Key Properties Applications/Findings References
This compound 4-Cl, 5-CH₃, 6-C₆H₅ Not directly reported; inferred properties: moderate lipophilicity, planar structure Potential kinase inhibitor or intermediate in drug synthesis (analogous to other pyrimidines) N/A
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ m.p. 313–315 K; crystal packing via Cl···N interactions (3.09–3.10 Å) Pharmaceutical intermediate; structural studies highlight halogen bonding
Pyrimethamine 4-(4-Cl-C₆H₄), 6-CH₂CH₃, 2-NH₂, 4-NH₂ Antimalarial drug; inhibits dihydrofolate reductase Clinical use against malaria and toxoplasmosis; high specificity for parasitic enzymes
4-Chloro-5-iodo-6-methylpyrimidin-2-amine 4-Cl, 5-I, 6-CH₃, 2-NH₂ Heavy atom substitution (iodine) may enhance radiopharmaceutical potential Intermediate in synthesis of targeted therapies; iodine enables isotopic labeling
4-Chloro-5-cyano-6-(4-methylphenyl)-2-(methylthio)pyrimidine 4-Cl, 5-CN, 6-(4-CH₃-C₆H₄), 2-SCH₃ High electrophilicity due to cyano and methylthio groups Agrochemical research; sulfur and nitrile groups enhance reactivity

Physicochemical Properties

  • Lipophilicity : Chlorine and phenyl groups in this compound likely increase lipophilicity compared to analogs like 4,6-Dichloro-5-methoxypyrimidine, which has polar methoxy groups .
  • Thermal Stability : Methyl and phenyl substituents may enhance thermal stability, as seen in related compounds with melting points >300 K .
  • Crystal Packing : Halogen bonding (Cl···N) and π-stacking (phenyl rings) could dominate its solid-state structure, similar to 4,6-Dichloro-5-methoxypyrimidine .

Q & A

Basic Question: What are the common synthetic routes for 4-Chloro-5-methyl-6-phenylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation reactions of substituted amidines with β-diketones or their equivalents. For example, halogenation at the 4-position can be achieved using POCl₃ or PCl₅ under reflux conditions . Optimization of reaction parameters, such as solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and stoichiometric ratios of reagents, significantly impacts yield and purity. Catalytic additives like DMAP may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the desired product .

Advanced Question: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?

Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray crystallography data (e.g., bond length anomalies) may arise due to dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:

  • Perform variable-temperature NMR to detect tautomeric equilibria or conformational flexibility .
  • Compare computed (DFT) NMR chemical shifts with experimental data to validate proposed structures .
  • Use Hirshfeld surface analysis on X-ray data to quantify intermolecular interactions influencing solid-state conformation .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish substituent positions .
  • IR Spectroscopy : Confirm C-Cl stretches (550–850 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Cl substitution. Compute activation energies (ΔG‡) to compare reactivity with analogues (e.g., 6-ethyl vs. 5-methyl derivatives) .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C4 due to Cl) as sites for nucleophilic attack .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics can be modeled using explicit solvent models .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Waste Disposal : Collect halogenated waste separately in designated containers for incineration by licensed facilities .

Advanced Question: How does the methyl and phenyl substitution pattern influence the biological activity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Methyl Group (C5) : Enhances lipophilicity, improving membrane permeability in cellular assays .
    • Phenyl Group (C6) : π-Stacking interactions with target proteins (e.g., kinase ATP-binding pockets) increase binding affinity .
  • In Silico Docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., EGFR kinase) and compare with analogues lacking substituents .

Basic Question: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Partition between dichloromethane and water to remove polar byproducts.
  • Chromatography : Use flash chromatography with silica gel (gradient: 5–20% ethyl acetate in hexane) for high-resolution separation .
  • Crystallization : Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals for X-ray analysis .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound derivatives?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Synthesize ¹³C-labeled derivatives to track bond-breaking steps in substitution reactions via NMR .
  • Deuterium Labeling : Use ²H at the methyl group to study metabolic stability in hepatic microsomal assays .
  • Radioisotopes (¹⁴C) : Trace metabolic pathways in vivo for pharmacokinetic profiling .

Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reactor Design : Transition from batch to flow chemistry to control exothermic halogenation steps .
  • Byproduct Management : Optimize workup protocols to remove persistent impurities (e.g., unreacted POCl₃) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced Question: How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

  • Data Curation : Compile structural (SMILES) and bioactivity data (IC₅₀, Ki) from public databases (e.g., ChEMBL) .
  • Model Training : Use graph neural networks (GNNs) to predict activity against targets like DHFR or COX-2 .
  • Synthetic Feasibility : Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize derivatives with viable synthetic pathways .

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